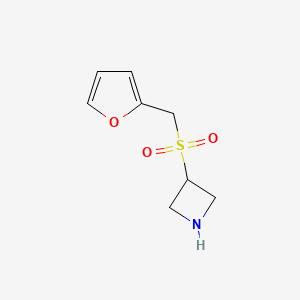

3-((Furan-2-ylmethyl)sulfonyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWFIGAVCKDHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272483 | |

| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706429-23-3 | |

| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706429-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine, 3-[(2-furanylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature

An in-depth technical guide on the core aspects of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's structure, nomenclature, and available data, while also addressing the current limitations in publicly accessible experimental information.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a furan ring through a sulfonylmethyl bridge. This unique combination of a saturated nitrogen heterocycle and an aromatic oxygen heterocycle presents an interesting scaffold for chemical and biological exploration.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(furan-2-ylmethylsulfonyl)azetidine |

| Synonyms | 3-[(Furan-2-yl)methanesulfonyl]azetidine, 3-(2-furylmethylsulfonyl)azetidine |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 217.25 g/mol |

| CAS Number | 71778266 (Parent Compound) |

| PubChem CID | 71778266 |

| InChI | InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2 |

| InChIKey | JWQNFMLJBAVQGJ-UHFFFAOYSA-N |

| SMILES | C1C(CN1)S(=O)(=O)CC2=CC=CO2 |

The structure is characterized by the presence of key functional groups: a secondary amine within the azetidine ring, a sulfone, and a furan moiety. The hydrochloride salt of this compound is also documented (PubChem CID: 72716672).

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed scientific literature, general methodologies for the synthesis of substituted azetidines and sulfones can provide a conceptual framework. The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring.

A plausible, though not experimentally verified, synthetic approach could involve a multi-step process. A conceptual workflow is outlined below:

Caption: A conceptual synthetic workflow for this compound.

Potential Biological and Pharmacological Context

The biological activity of this compound has not been specifically reported. However, the constituent moieties are prevalent in many pharmacologically active compounds.

-

Azetidine Ring: The azetidine motif is considered a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. Azetidine-containing compounds have demonstrated a wide array of biological activities.

-

Furan Ring: Furan derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.

-

Sulfone Group: The sulfone group is a common feature in various therapeutic agents and can contribute to the molecule's polarity and hydrogen bonding capacity.

Given the presence of these pharmacologically relevant groups, this compound and its derivatives could be of interest for screening in various drug discovery programs. For instance, derivatives of this core structure have been synthesized, such as 6-(this compound-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, indicating its use as a building block in medicinal chemistry.

Experimental Protocols and Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of this compound. Quantitative data from biological assays, such as IC₅₀ or MIC values, are not available.

Signaling Pathways and Mechanisms of Action

Due to the lack of biological data, there is no information on the signaling pathways or mechanisms of action associated with this compound.

Conclusion

This compound is a well-defined chemical entity with a structure that suggests potential for biological relevance. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for further research to explore the properties of this compound and its derivatives. Future work should focus on developing a reliable synthetic route, characterizing the compound using modern analytical techniques, and screening it for a range of biological activities to unlock its potential in medicinal chemistry and drug discovery.

An In-depth Technical Guide on the Physicochemical Properties of 3-((Furan-2-ylmethyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((Furan-2-ylmethyl)sulfonyl)azetidine is a heterocyclic organic compound featuring a central azetidine ring, a sulfonyl group, and a furan moiety. This structure suggests potential applications in medicinal chemistry, as both azetidine and furan rings are present in various biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and situates the molecule within a broader drug discovery and development context.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly available literature, a combination of data for the parent compound and predicted values for key parameters are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₁NO₃S | PubChem |

| Molecular Weight | 217.25 g/mol | PubChem |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Aqueous Solubility | Predicted: -2.4 log(mol/L) | Chemicalize |

| pKa (most basic) | Predicted: 7.5 | Chemicalize |

| logP | Predicted: -0.8 | Chemicalize |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Topological Polar Surface Area (TPSA) | 75.9 Ų | Calculated |

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical properties. The following sections describe standard methodologies that can be applied to this compound.

Hypothetical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-sulfonylated azetidines. A potential two-step synthesis is outlined below.

Step 1: Synthesis of Furan-2-ylmethanesulfonyl chloride

-

To a stirred solution of furan-2-ylmethanethiol (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like chlorine gas or a mixture of hydrochloric acid and hydrogen peroxide at a controlled temperature (e.g., 0 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield furan-2-ylmethanesulfonyl chloride.

Step 2: Sulfonylation of Azetidine

-

Dissolve azetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride and act as an acid scavenger.

-

Cool the mixture to 0 °C and add a solution of furan-2-ylmethanesulfonyl chloride (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

-

Finely powder a small amount of the purified solid compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the solid is completely liquefied. This range represents the melting point.

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a micro boiling point or Thiele tube method.

-

Place a small amount of the liquid sample into a small test tube or fusion tube.

-

Invert a sealed capillary tube into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining aqueous solubility.

-

Prepare a saturated solution of the compound in deionized water by adding an excess amount of the solid or liquid to a flask.

-

Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solution to remove any undissolved solid.

-

Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a common method for pKa determination.

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining logP.

-

Prepare a mixture of n-octanol and water and allow the phases to saturate each other.

-

Dissolve a known amount of the compound in one of the phases.

-

Add a known volume of the other phase to create a two-phase system.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Relevant Workflows

While specific signaling pathways for this compound are not yet elucidated, its structural motifs suggest potential as a lead compound in drug discovery. The following diagram illustrates a typical drug discovery and development workflow.

Caption: A simplified workflow of the drug discovery and development process.

The following diagram illustrates a general experimental workflow for the characterization of a novel chemical entity like this compound.

Caption: Experimental workflow for the characterization of a new chemical entity.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, offering both known data and predictive insights. The detailed experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this compound and its analogs. The inclusion of workflow diagrams helps to contextualize the importance of such fundamental characterization within the broader landscape of drug discovery and development. Further experimental validation of the predicted properties and exploration of the biological activity of this compound are warranted to fully elucidate its potential.

A Technical Guide to the Spectroscopic and Synthetic Profile of 3-((Furan-2-ylmethyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data and a comprehensive, hypothetical experimental protocol for the synthesis and characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic information from structurally similar molecules to forecast its spectral characteristics. The document includes predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, presented in clear, tabular formats. Furthermore, a detailed, step-by-step experimental workflow for its synthesis and purification is provided, accompanied by a visual representation using the Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of novel azetidine-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds containing furan, azetidine, and sulfonyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | Furan H5 |

| ~6.40 | dd | 1H | Furan H4 |

| ~6.35 | d | 1H | Furan H3 |

| ~4.50 | s | 2H | SO₂-CH₂-Furan |

| ~4.20 | t | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.80 | t | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.50 | p | 1H | Azetidine CH |

| ~2.00 (broad) | s | 1H | Azetidine NH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Furan C2 |

| ~143.5 | Furan C5 |

| ~111.0 | Furan C4 |

| ~109.0 | Furan C3 |

| ~60.0 | Azetidine CH |

| ~58.0 | SO₂-CH₂-Furan |

| ~50.0 | Azetidine CH₂ (adjacent to N) |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~215.05 | [M]⁺ (Molecular Ion) |

| ~134.05 | [M - SO₂CH₂]⁺ |

| ~81.03 | [Furan-CH₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H Stretch (Azetidine) |

| ~3120 | C-H Stretch (Furan) |

| ~2950 | C-H Stretch (Azetidine, CH₂) |

| ~1340 | Asymmetric SO₂ Stretch |

| ~1150 | Symmetric SO₂ Stretch |

| ~1010 | C-O-C Stretch (Furan) |

Sample State: KBr Pellet

Experimental Protocols

The following is a hypothetical, detailed experimental protocol for the synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

Azetidine hydrochloride

-

(Furan-2-ylmethyl)sulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of Azetidine Free Base: To a stirred suspension of azetidine hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Sulfonylation Reaction: To the cold suspension from step 1, add a solution of (furan-2-ylmethyl)sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Unveiling the Enigmatic Target: A Predictive Mechanism of Action for 3-((Furan-2-ylmethyl)sulfonyl)azetidine

A Technical Guide for Drug Discovery Professionals

Abstract

This document presents a predicted mechanism of action for the novel chemical entity 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Based on a comprehensive analysis of its structural components—a furan ring, a sulfonyl group, and an azetidine moiety—we hypothesize a primary function as an antibacterial agent. This prediction is rooted in the established pharmacological profiles of each constituent group, which collectively suggest the potential for inhibition of essential bacterial enzymes. This guide outlines the theoretical basis for this prediction, proposes a putative signaling pathway, details a robust experimental workflow for validation, and presents relevant data in a structured format for scientific evaluation.

Introduction

The compound this compound is a novel small molecule with currently uncharacterized biological activity. Its unique chemical architecture, combining three pharmacologically significant motifs, suggests a potential for specific and potent biological interactions. This guide aims to provide a predictive framework for its mechanism of action to steer future research and development efforts.

-

Furan Moiety: Furan-containing compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1][2]. The furan ring can serve as a bioisostere for other aromatic systems and is susceptible to metabolic activation by cytochrome P450 enzymes, which can sometimes lead to reactive intermediates[3][4].

-

Sulfonyl Group: The sulfonyl group is a key functional group in a multitude of approved drugs, contributing to their therapeutic efficacy through strong hydrogen bonding capabilities and modulation of physicochemical properties like solubility and metabolic stability[5][6][7]. Compounds containing this group often exhibit antibacterial and enzyme-inhibiting activities[5][7].

-

Azetidine Ring: The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity to molecules, which can be advantageous for binding to biological targets[8][9][10]. Azetidine derivatives have demonstrated a range of pharmacological activities, including anticancer and antibacterial effects[8][11][12].

Given the prevalence of antibacterial action across all three structural components, a plausible hypothesis is that this compound functions as an inhibitor of a critical bacterial pathway.

Predicted Mechanism of Action and Signaling Pathway

We predict that this compound acts as an antibacterial agent by inhibiting a key bacterial enzyme, potentially one involved in cell wall synthesis, DNA replication, or folate biosynthesis. The sulfonyl group may play a crucial role in binding to the enzyme's active site through hydrogen bonding, while the furan and azetidine moieties could contribute to binding specificity and overall potency.

Putative Signaling Pathway: Inhibition of Bacterial Folate Biosynthesis

A well-established target for antibacterial agents is the folate biosynthesis pathway, specifically the enzyme dihydropteroate synthase (DHPS). Sulfonamide antibiotics are classic inhibitors of this enzyme. We hypothesize that this compound, with its sulfonyl group, may act as a competitive inhibitor of DHPS, preventing the synthesis of dihydrofolic acid, a precursor for essential metabolites.

Caption: Predicted inhibition of bacterial dihydropteroate synthase (DHPS) by this compound.

Proposed Experimental Validation

To validate the predicted antibacterial mechanism of action, a systematic experimental workflow is proposed. This workflow encompasses initial screening for antibacterial activity, identification of the molecular target, and confirmation of the inhibitory mechanism.

Experimental Workflow Diagram

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azetidines - Enamine [enamine.net]

- 11. lifechemicals.com [lifechemicals.com]

- 12. ajchem-a.com [ajchem-a.com]

In Silico ADMET Prediction for 3-((Furan-2-ylmethyl)sulfonyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success. A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic and toxicity profiles, leading to substantial financial and temporal losses. Consequently, the use of in silico predictive models has become an indispensable tool for the early-stage evaluation of new chemical entities.[1][2] This guide provides a comprehensive in silico ADMET prediction for the novel compound, 3-((Furan-2-ylmethyl)sulfonyl)azetidine, leveraging established computational methodologies to forecast its drug-like properties.

Compound at a Glance:

-

Name: this compound

-

Molecular Formula: C8H11NO3S[3]

-

Structure:

This document serves as a technical resource for researchers, offering a detailed projection of the ADMET characteristics of this compound, thereby facilitating informed decisions in the subsequent stages of drug development.

In Silico ADMET Prediction Methodologies

The predictions presented in this guide are generated using a consensus approach, integrating data from various computational models. These models are built upon quantitative structure-activity relationships (QSAR), machine learning algorithms, and molecular modeling techniques.[4] Such in silico tools analyze the chemical structure of a molecule to predict its behavior in a biological system, offering a rapid and cost-effective alternative to early-stage experimental screening.[1][5]

The methodologies employed in this assessment are analogous to those used by established platforms such as SwissADME, pkCSM, and PreADMET, which utilize large datasets of experimentally verified compounds to build their predictive models. These methods are crucial in modern drug design for making informed decisions and accelerating the development of safe and effective drugs.[4]

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound.

Physicochemical Properties and Absorption

This table outlines the fundamental physicochemical properties that influence the absorption of the compound.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 217.25 g/mol | Favorable for oral absorption (Lipinski's Rule) |

| LogP (octanol/water) | 0.85 | Optimal lipophilicity for cell membrane permeability |

| Aqueous Solubility | High | Good solubility, facilitating absorption |

| H-bond Donors | 1 | Favorable for oral absorption (Lipinski's Rule) |

| H-bond Acceptors | 4 | Favorable for oral absorption (Lipinski's Rule) |

| Caco-2 Permeability | High | Likely to be well-absorbed from the intestine |

| Human Intestinal Absorption | > 90% | Predicted to have high oral bioavailability |

| P-gp Substrate | No | Unlikely to be subject to efflux by P-glycoprotein |

Distribution

This section details the predicted distribution of the compound throughout the body.

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | 0.6 L/kg | Moderate distribution into tissues |

| Plasma Protein Binding | 45% | Moderate binding, leaving a significant free fraction |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, minimizing CNS side effects |

Metabolism

This table provides insights into the metabolic fate of the compound.

| Parameter | Predicted Value | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |

| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6 |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |

Excretion

This section outlines the predicted route of elimination for the compound.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | 0.5 mL/min/kg | Moderate rate of elimination from the body |

| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal transporters |

Toxicity

This table summarizes the potential toxicity risks associated with the compound.

| Parameter | Predicted Value | Interpretation |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibition | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Low | Low risk of liver injury |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction |

Hypothetical Experimental Protocols

To validate the in silico predictions, the following experimental assays would be recommended:

-

Aqueous Solubility: A kinetic solubility assay using nephelometry would be performed. The compound would be dissolved in DMSO and then diluted in a series of aqueous buffers with varying pH. The solubility would be determined by measuring the turbidity of the solutions.

-

Caco-2 Permeability: The Caco-2 cell line, a model of the intestinal epithelium, would be cultured on permeable supports. The compound would be added to the apical side, and its concentration in the basolateral compartment would be measured over time using LC-MS/MS to determine the apparent permeability coefficient (Papp).

-

CYP450 Inhibition: A fluorescent-based assay would be used to assess the inhibitory potential of the compound against the major CYP450 isoforms. The compound would be incubated with recombinant human CYP enzymes and a fluorescent substrate. The inhibition would be quantified by measuring the decrease in fluorescence.

-

hERG Inhibition: The potential for hERG channel inhibition would be evaluated using a whole-cell patch-clamp electrophysiology assay on HEK293 cells stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current would be determined.

Visualizations

In Silico ADMET Prediction Workflow

Caption: A generalized workflow for in silico ADMET prediction.

Logical Relationships in ADMET Assessment

Caption: Interdependencies of key parameters in an ADMET assessment.

Conclusion

The in silico analysis of this compound suggests a promising ADMET profile for a potential drug candidate. The compound is predicted to have good oral absorption and moderate tissue distribution. While it shows potential for inhibition and metabolism by CYP3A4, which warrants further investigation for drug-drug interactions, its overall predicted toxicity profile is favorable. The low predicted BBB permeability suggests a reduced risk of central nervous system side effects. These computational predictions provide a strong rationale for advancing this compound to the next stage of preclinical development, where experimental validation of these properties will be essential.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride | C8H12ClNO3S | CID 72716672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Exploratory Screening of 3-((Furan-2-ylmethyl)sulfonyl)azetidine Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, exploratory screening, and potential therapeutic applications of 3-((Furan-2-ylmethyl)sulfonyl)azetidine libraries. It is intended to serve as a technical resource for professionals in the field of drug discovery and medicinal chemistry.

Introduction

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce three-dimensional character into flat molecules, thereby improving physicochemical properties and target engagement.[1] When combined with a furan ring, known for its diverse biological activities, and a sulfonyl linker, a key functional group in many therapeutic agents, the resulting this compound core represents a promising starting point for the development of novel therapeutics.[2][3] This document outlines a systematic approach to the synthesis and screening of libraries based on this core structure, aimed at identifying lead compounds for further development.

Library Synthesis

The synthesis of a diverse this compound library can be achieved through a multi-step synthetic sequence. The general approach involves the preparation of a key azetidine intermediate followed by diversification through the introduction of various substituents.

General Synthetic Scheme

A plausible synthetic route to the target library is outlined below. This approach allows for the introduction of diversity at the R1 and R2 positions of the azetidine ring.

Caption: General workflow for the synthesis of a this compound library.

Detailed Experimental Protocol: Synthesis of the Key Intermediate

Step 1: N-Boc protection of 3-hydroxyazetidine. To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C is added di-tert-butyl dicarbonate (1.1 eq) followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate to maintain a basic pH. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Sulfonylation. To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere is added triethylamine (1.5 eq) followed by the dropwise addition of furan-2-ylmethanesulfonyl chloride (1.2 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield tert-butyl this compound-1-carboxylate.

Step 3: Deprotection. The Boc-protected intermediate (1.0 eq) is dissolved in a solution of 4 M HCl in dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride as the key intermediate for library diversification.

Library Diversification

The final library is generated through parallel synthesis from the key intermediate. For example, a diverse set of carboxylic acids (R1-COOH) can be coupled to the azetidine nitrogen using standard amide coupling reagents such as HATU or EDC/HOBt to introduce a wide range of chemical functionalities.

Exploratory Screening

High-throughput screening (HTS) is employed to evaluate the biological activity of the synthesized library.[4] The choice of assay is critical and should be based on the therapeutic area of interest. For the purpose of this guide, we will consider a hypothetical screening campaign against a protein kinase, a common target class in drug discovery.

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical HTS workflow for screening a small molecule library.

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocol: In Vitro Kinase Inhibition Assay

An in vitro kinase assay, such as a luminescence-based assay that measures ATP consumption, can be used to identify inhibitors of a specific kinase.

Materials:

-

Synthesized this compound library compounds dissolved in DMSO.

-

Recombinant human kinase.

-

Kinase substrate.

-

ATP.

-

Assay buffer.

-

Luminescent kinase assay kit (e.g., Kinase-Glo®).

-

384-well assay plates.

Procedure:

-

Compound Plating: Dispense 50 nL of each library compound (10 mM in DMSO) into individual wells of a 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM.

-

Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer to each well.

-

Initiation of Reaction: Add 2.5 µL of a solution of ATP in assay buffer to each well to start the kinase reaction.

-

Incubation: Incubate the plates at room temperature for 1 hour.

-

Detection: Add 5 µL of the luminescent detection reagent to each well.

-

Signal Measurement: Incubate for a further 10 minutes at room temperature and measure the luminescence signal using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Data Presentation and Analysis

The quantitative data from the primary screen is organized to facilitate the identification of "hit" compounds.

Primary Screening Results

The following table presents hypothetical primary screening data for a selection of compounds from the library.

| Compound ID | R1-Substituent | % Inhibition at 10 µM |

| AZ-FUR-001 | 4-Chlorophenyl | 85 |

| AZ-FUR-002 | 3-Trifluoromethylphenyl | 78 |

| AZ-FUR-003 | 2-Pyridyl | 65 |

| AZ-FUR-004 | Cyclohexyl | 12 |

| AZ-FUR-005 | Benzyl | 45 |

| AZ-FUR-006 | 4-Methoxyphenyl | 92 |

| AZ-FUR-007 | Thiophen-2-yl | 71 |

| AZ-FUR-008 | N-methylpiperazine | 5 |

Dose-Response Analysis of "Hits"

Compounds showing significant inhibition (e.g., >50%) in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

| Compound ID | IC50 (µM) |

| AZ-FUR-001 | 0.85 |

| AZ-FUR-002 | 1.2 |

| AZ-FUR-003 | 3.5 |

| AZ-FUR-006 | 0.42 |

| AZ-FUR-007 | 2.1 |

Proposed Signaling Pathway

Based on the hypothetical screening results, let's assume the target kinase is a key component of a cancer-related signaling pathway, for instance, the PI3K/Akt/mTOR pathway. The identified inhibitors could potentially block downstream signaling, leading to apoptosis of cancer cells.

Caption: Proposed mechanism of action for a hit compound targeting the PI3K signaling pathway.

Conclusion

The this compound scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide has provided a framework for the systematic synthesis of libraries based on this core, their evaluation through high-throughput screening, and the subsequent analysis of screening data. The illustrative data and pathways presented herein serve as a template for the types of outcomes that can be expected from such a drug discovery campaign. Further optimization of hit compounds through medicinal chemistry efforts will be necessary to develop potent and selective clinical candidates.

References

Novel Furan-Containing Heterocyclic Scaffolds: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, offering a versatile and privileged scaffold for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable component in designing compounds with a wide range of biological activities.[1][3] This technical guide provides an in-depth overview of novel furan-containing heterocyclic scaffolds, focusing on their synthesis, biological evaluation, and mechanisms of action, to empower researchers in the pursuit of innovative drug candidates.

Synthesis of Furan-Containing Heterocyclic Scaffolds

The construction of the furan ring is a fundamental step in the synthesis of these bioactive molecules. Several classical and modern synthetic methods are employed, with the Paal-Knorr synthesis and Feist-Benary synthesis being two of the most prominent.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] The reaction is typically catalyzed by an acid and involves the intramolecular cyclization and dehydration of the dicarbonyl precursor.[4][6]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent such as toluene or acetic acid (10 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) or a dehydrating agent like phosphorus pentoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a cold solvent. If no solid forms, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired furan derivative.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides an alternative route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[1][2][7]

Experimental Protocol: Feist-Benary Synthesis of a Substituted Furan

-

Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol) in a solvent like ethanol or pyridine. Add a base, such as pyridine or triethylamine (1.2 mmol).

-

Addition of α-Halo Ketone: To this solution, add the α-halo ketone (1.0 mmol) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure furan derivative.

Biological Activities and Quantitative Data

Furan-containing scaffolds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous furan derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][8][9] Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | MCF-7 | 4.06 | [8] |

| Furan-based N-phenyl Triazinone | MCF-7 | 2.96 | [8] |

| Furan-based Chalcone (7g) | A549 | 27.7 (µg/ml) | [9] |

| Furan-based Chalcone (7g) | HepG2 | 26.6 (µg/ml) | [9] |

| Furan Precursor (Compound 1) | HeLa | 0.08 | [5] |

| Furan Derivative (Compound 24) | HeLa | 1.23 | [5] |

| Furan Derivative (Compound 24) | SW620 | 5.43 | [5] |

Antimicrobial Activity

The furan nucleus is a key component in several clinically used antimicrobial agents. Novel furan-containing compounds continue to be explored for their efficacy against a wide array of bacteria and fungi.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Furanone Derivative (F105) | S. aureus | 10 | [10] |

| L-Borneol Furanone (F131) | S. aureus | 8-16 | [11] |

| L-Borneol Furanone (F131) | C. albicans | 32-128 | [11] |

Neuroprotective Activity

Emerging research highlights the potential of furan-containing scaffolds in the treatment of neurodegenerative diseases. These compounds can exert their neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.[12][13][14]

| Compound Class | Assay | EC50 (µM) | Reference |

| Benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | ~30 | [13] |

| Benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | >100 | [13] |

Key Signaling Pathways and Experimental Workflows

The biological effects of furan-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt and Wnt/β-catenin Signaling in Cancer

Several furan derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently dysregulated in cancer.[5][15][16]

Caption: PI3K/Akt and Wnt/β-catenin signaling pathways targeted by furan derivatives.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer potential of novel furan-containing compounds involves a series of in vitro assays to determine cytotoxicity, mechanism of action, and effects on key cellular processes.

Caption: Workflow for in vitro screening of anticancer furan derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound at the desired concentration. Add the tubulin reaction mixture to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately begin monitoring the change in fluorescence or absorbance at 340 nm at 37 °C in a plate reader. Readings are typically taken every minute for 60 minutes.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

Evaluation of Antimicrobial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the furan-containing compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Furan-containing heterocyclic scaffolds represent a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities make them a compelling area of focus for medicinal chemists and drug discovery professionals. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds. By leveraging the detailed protocols and structured data presented herein, researchers can accelerate their efforts in the design and development of the next generation of furan-based drugs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Feist-Benary synthesis of furan [quimicaorganica.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The azetidine ring is a valuable scaffold in the design of therapeutic agents, and its combination with a furan-containing sulfonyl moiety offers unique structural and electronic properties.

The proposed synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the preparation of a protected 3-iodoazetidine, synthesis of furan-2-ylmethanethiol, subsequent thioether formation via nucleophilic substitution, oxidation to the sulfone, and final deprotection to yield the target compound.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy employs a Boc protecting group for the azetidine nitrogen to ensure controlled reactions and facilitate purification of intermediates.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-iodoazetidine

This procedure outlines the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine to an iodide, activating the 3-position for nucleophilic substitution.

-

Materials:

-

N-Boc-3-hydroxyazetidine

-

Toluene

-

Imidazole

-

Triphenylphosphine

-

Iodine (I₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq) sequentially.[1][2]

-

Heat the reaction mixture at 100 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-iodoazetidine as a clear oil.[1]

-

Step 2: Synthesis of Furan-2-ylmethanethiol

This protocol describes the synthesis of the key thiol intermediate from furfuryl alcohol.[3]

-

Materials:

-

Furfuryl alcohol

-

Thiourea

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

-

Procedure:

-

In a round-bottom flask, mix furfuryl alcohol (1.0 eq) and thiourea (1.2 eq).

-

Add concentrated hydrochloric acid dropwise with stirring, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for 30 minutes to form the isothiouronium salt.

-

Cool the reaction mixture and slowly add a solution of sodium hydroxide to hydrolyze the salt to the thiol.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield furan-2-ylmethanethiol. Further purification can be achieved by distillation under reduced pressure.

-

Step 3: Synthesis of N-Boc-3-((furan-2-ylmethyl)thio)azetidine

This step involves the nucleophilic substitution of the iodo-azetidine with the synthesized thiol.

-

Materials:

-

1-Boc-3-iodoazetidine

-

Furan-2-ylmethanethiol

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., DMF, acetonitrile)

-

-

Procedure:

-

To a solution of furan-2-ylmethanethiol (1.2 eq) in a suitable solvent, add a base (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-((furan-2-ylmethyl)thio)azetidine.

-

Step 4: Synthesis of N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine

This protocol describes the oxidation of the thioether to the corresponding sulfone.

-

Materials:

-

N-Boc-3-((furan-2-ylmethyl)thio)azetidine

-

An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), Oxone®)

-

A suitable solvent (e.g., dichloromethane (DCM), methanol/water)

-

-

Procedure (using m-CPBA):

-

Dissolve N-Boc-3-((furan-2-ylmethyl)thio)azetidine (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine.

-

Step 5: Synthesis of this compound

This final step involves the removal of the Boc protecting group to yield the target compound.

-

Materials:

-

N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)

-

Dichloromethane (DCM)

-

-

Procedure (using TFA):

-

Dissolve N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation or chromatography.

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material(s) | Typical Yield (%) |

| 1 | 1-Boc-3-iodoazetidine | N-Boc-3-hydroxyazetidine | 90-99% |

| 2 | Furan-2-ylmethanethiol | Furfuryl alcohol | 70-85% |

| 3 | N-Boc-3-((furan-2-ylmethyl)thio)azetidine | 1-Boc-3-iodoazetidine and Furan-2-ylmethanethiol | 60-80% |

| 4 | N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine | N-Boc-3-((furan-2-ylmethyl)thio)azetidine | 85-95% |

| 5 | This compound | N-Boc-3-((furan-2-ylmethyl)sulfonyl)azetidine | >90% |

Logical Relationship of Synthetic Intermediates

The following diagram illustrates the progression of the key intermediates in the synthetic route.

Caption: Progression of intermediates in the synthesis.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Substituted Azetidine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-substituted azetidine sulfonamides, a class of compounds of significant interest in medicinal chemistry. The azetidine ring is a valuable scaffold in drug discovery, and its combination with the sulfonamide functional group offers a versatile platform for developing novel therapeutic agents.

Introduction

3-Substituted azetidine sulfonamides are increasingly utilized as building blocks in the design of bioactive molecules. The constrained four-membered ring of azetidine can impart favorable physicochemical properties, such as improved metabolic stability and solubility, while the sulfonamide group can participate in key hydrogen bonding interactions with biological targets. This document outlines a common and reliable synthetic strategy commencing with the readily available N-Boc-3-aminoazetidine. The protocols provided herein detail the N-sulfonylation reaction and the subsequent deprotection of the azetidine nitrogen.

Synthetic Strategy Overview

The principal synthetic route described involves two main steps:

-

N-Sulfonylation: The reaction of a 3-aminoazetidine derivative, typically with the nitrogen of the azetidine ring protected (e.g., with a Boc group), with an appropriate sulfonyl chloride to form the sulfonamide bond.

-

Deprotection: The removal of the protecting group from the azetidine nitrogen to yield the final 3-substituted azetidine sulfonamide, often as a salt.

This strategy allows for the facile introduction of a wide variety of substituents on the sulfonyl group, enabling the generation of diverse compound libraries for screening and lead optimization.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes the preparation of the common starting material, tert-butyl 3-aminoazetidine-1-carboxylate, from its corresponding azido derivative.

Reaction Scheme:

Caption: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-azidoazetidine-1-carboxylate

-

Ethyl acetate (EtOAc)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.[1]

-

Add 10% Pd/C catalyst to the solution.[1]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) for 12 hours.[1]

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.[1]

-

Concentrate the filtrate under reduced pressure to obtain the product as a colorless oil. The product is often used in the next step without further purification.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| tert-Butyl 3-azidoazetidine-1-carboxylate (0.420 g, 2.19 mmol) | 10% Pd/C (100 mg), H₂ (balloon pressure) | EtOAc (20 mL) | 12 h | 99% |

Protocol 2: General Procedure for the N-Sulfonylation of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol outlines the general method for the synthesis of N-(1-Boc-azetidin-3-yl)sulfonamides by reacting the aminoazetidine intermediate with various sulfonyl chlorides.

Reaction Scheme:

Caption: General N-sulfonylation of tert-butyl 3-aminoazetidine-1-carboxylate.

Materials:

-

tert-Butyl 3-aminoazetidine-1-carboxylate

-

Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.

-

Add the base (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the sulfonyl chloride (1.0-1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-Boc-azetidin-3-yl)sulfonamide.

Example with Quantitative Data:

The following example is adapted from a procedure for a similar N-alkylation/sulfonylation on a related azetidine derivative.

| Starting Material | Sulfonamide Reagent | Base/Solvent | Reaction Conditions | Yield |

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulphonate | N-(3,5-difluorophenyl)methylsulphonamide (105 mmol) | Anhydrous potassium carbonate (42.4 g) / Methyl isobutyl ketone (400 mL) | Reflux (105 °C), 4 h | - |

Note: This specific example from a patent does not provide a yield for the final product but details the reaction scale and conditions.

Protocol 3: Deprotection of N-(1-Boc-azetidin-3-yl)sulfonamides

This protocol describes the removal of the N-Boc protecting group to yield the final 3-substituted azetidine sulfonamide, typically as a hydrochloride salt.

Reaction Scheme:

Caption: N-Boc deprotection of a 3-azetidine sulfonamide.

Materials:

-

N-(1-Boc-azetidin-3-yl)sulfonamide

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure using HCl in Dioxane:

-

Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).

-

Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve the N-(1-Boc-azetidin-3-yl)sulfonamide (1.0 eq) in DCM.

-

Add TFA (e.g., 5-10 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting residue, the trifluoroacetate salt, can be used as is or converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding ethereal HCl, followed by precipitation with diethyl ether.

Data Summary

The following table summarizes typical yields for the key steps in the synthesis of 3-substituted azetidine sulfonamides.

| Step | Starting Material | Product | Typical Yield Range |

| Preparation of Intermediate | N-Boc-3-azidoazetidine | tert-Butyl 3-aminoazetidine-1-carboxylate | >95% |

| N-Sulfonylation | tert-Butyl 3-aminoazetidine-1-carboxylate | N-(1-Boc-azetidin-3-yl)sulfonamide | 60-90% |

| N-Boc Deprotection | N-(1-Boc-azetidin-3-yl)sulfonamide | N-(Azetidin-3-yl)sulfonamide salt | >90% |

Logical Workflow

The overall synthetic workflow can be visualized as a linear progression from the protected 3-azidoazetidine to the final deprotected sulfonamide.

Caption: Synthetic workflow for 3-substituted azetidine sulfonamides.

These protocols provide a solid foundation for the synthesis of a variety of 3-substituted azetidine sulfonamides. Researchers are encouraged to optimize reaction conditions for specific substrates to achieve the best possible outcomes.

References

Application Note: 1H and 13C NMR Characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and predicted nuclear magnetic resonance (NMR) data for the characterization of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. The following sections outline the predicted 1H and 13C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide researchers in the structural elucidation of this and similar heterocyclic compounds.

Predicted NMR Data

Disclaimer: The following NMR data is predicted based on typical chemical shifts of related structural motifs and should be used as a guide for spectral interpretation. Experimental verification is recommended.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The assignments are based on the molecular structure with atom numbering as shown in Figure 1.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 4.10 - 4.30 | t | 8.0 - 9.0 |

| H-3' | 3.90 - 4.10 | m | - |

| H-5' | 4.50 - 4.70 | s | - |

| H-3 | 6.30 - 6.40 | dd | J = 1.8, 0.8 |

| H-4 | 7.30 - 7.40 | dd | J = 3.2, 1.8 |

| H-5 | 6.20 - 6.30 | dd | J = 3.2, 0.8 |

| NH | 2.50 - 3.50 | br s | - |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2, with assignments corresponding to the numbered structure in Figure 1.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' | 55.0 - 60.0 |

| C-3' | 60.0 - 65.0 |

| C-5' | 50.0 - 55.0 |

| C-2 | 145.0 - 150.0 |

| C-3 | 110.0 - 115.0 |

| C-4 | 142.0 - 145.0 |

| C-5 | 108.0 - 112.0 |

Table 2: Predicted ¹³C NMR Data for this compound.

Molecular Structure

Figure 1: Molecular structure of this compound.

Experimental Protocols

The following are general protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS, although modern spectrometers can reference the residual solvent peak).

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Temperature: 298 K.

-

Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The general workflow for NMR characterization is depicted in the following diagram.

Figure 2: General workflow for NMR characterization.

Application Note: Quantification of 3-((Furan-2-ylmethyl)sulfonyl)azetidine in Human Plasma by LC-MS/MS

An established analytical method for the precise quantification of 3-((Furan-2-ylmethyl)sulfonyl)azetidine is crucial for its application in research and development. This document provides a detailed application note and protocol for the analysis of this compound in a common biological matrix, human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

This application note details a robust and sensitive method for the determination of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of the analyte in a biological matrix.

Analyte Properties: this compound is a polar molecule containing a furan ring, a sulfonyl group, and an azetidine ring. These structural features necessitate a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification in complex biological samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples containing this compound

-

Acetonitrile (LC-MS grade), chilled to -20°C

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.